N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic small molecule featuring a triazolopyrimidinone core substituted with a propyl group at position 5 and a thioacetamide moiety at position 3. The acetamide nitrogen is further substituted with an isopropyl group, distinguishing it from structurally related analogs. Its molecular formula is C₁₃H₁₉N₅O₂S, with a calculated molecular weight of 309.4 g/mol.
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-4-5-9-6-10(19)15-12-16-17-13(18(9)12)21-7-11(20)14-8(2)3/h6,8H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFJGHPTHMNBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16N4OS
- Molecular Weight : 309.39 g/mol
- CAS Number : 891125-63-6
This compound features a thioacetamide group linked to a triazole-pyrimidine scaffold, which is significant for its biological activity.
Antimicrobial Activity
-
Antibacterial Effects :
- This compound exhibits notable antibacterial properties. Studies have shown that related triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity :
- Triazole compounds are also recognized for their antifungal properties. Research indicates that triazole derivatives can effectively combat fungal pathogens such as Candida albicans and Aspergillus fumigatus. The compound's structural features may enhance its interaction with fungal cell membranes or metabolic pathways .
Antiviral Activity
Triazoles have been explored for their antiviral potential. The compound may exhibit activity against viral infections through mechanisms such as inhibition of viral replication or interference with viral assembly . Specific studies on related compounds indicate promising antiviral properties against RNA viruses.
Anticancer Properties
The biological activity of this compound includes potential anticancer effects. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Thio Group Influence : The presence of the thioacetamide moiety plays a significant role in enhancing the compound's interaction with biological targets.
- Triazole Ring Modifications : Variations in the substituents on the triazole ring can significantly affect the pharmacological profile. For example, modifications that increase lipophilicity may enhance membrane permeability and bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanisms :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide and its analogs are critical for understanding its physicochemical and pharmacological profile. Below is a comparative analysis with a closely related compound:
Key Structural Differences
- Substituent on Acetamide Nitrogen :
Physicochemical Properties
*LogP estimated using fragment-based methods (e.g., Crippen’s method).
Functional Implications
- Metabolic Stability : The isopropyl group may confer resistance to oxidative metabolism compared to the labile benzylic C-Cl bond in the analog .
- Binding Affinity : The chlorobenzyl group in the analog could enhance π-π stacking or hydrophobic interactions with target proteins, while the isopropyl group may favor steric selectivity.
Research Findings and Trends
Structural-Activity Relationships (SAR)
- Triazolopyrimidinone Core: The 7-oxo-5-propyl substitution is conserved across analogs, suggesting its role in maintaining scaffold rigidity and hydrogen-bonding capacity.
- Thioacetamide Linker : The sulfur atom likely contributes to electron delocalization, affecting binding kinetics.
- N-Substituent Effects :
- Chlorobenzyl Analogs : Demonstrated moderate activity in kinase inhibition assays (e.g., CDK2) in preliminary studies, attributed to enhanced hydrophobic binding .
- Alkyl Substituents (e.g., Isopropyl) : May improve metabolic stability and oral bioavailability, though potency trade-offs are possible.
Limitations and Knowledge Gaps
- No direct comparative bioactivity data for the target compound and its analogs are available in open-access literature.
- Synthetic yields and purity profiles for the isopropyl variant remain undocumented.
Q & A
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodology : Simulate physiological pH (e.g., phosphate buffer pH 7.4) and temperature (37°C) for 24–72 hours. Analyze degradation products via UPLC-QTOF-MS and compare to stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
